molecular formula C28H23F9NOP B3067297 (4R)-2-[2-[Bis[4-(trifluoromethyl)phenyl]phosphino]-5-(trifluoromethyl)phenyl]-4-(1,1-dimethylethyl)-4,5-dihydrooxazole CAS No. 1006708-91-3

(4R)-2-[2-[Bis[4-(trifluoromethyl)phenyl]phosphino]-5-(trifluoromethyl)phenyl]-4-(1,1-dimethylethyl)-4,5-dihydrooxazole

Cat. No.: B3067297
CAS No.: 1006708-91-3
M. Wt: 591.4 g/mol
InChI Key: FIQFFQBQQIDYQG-QHCPKHFHSA-N
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Description

“(4R)-2-[2-[Bis[4-(trifluoromethyl)phenyl]phosphino]-5-(trifluoromethyl)phenyl]-4-(1,1-dimethylethyl)-4,5-dihydrooxazole” (hereafter referred to as the R-configuration compound) is a chiral organophosphine-oxazole hybrid ligand. Its structure features a dihydrooxazole backbone substituted with a tert-butyl group at the 4-position (R-configuration), a bis(4-trifluoromethylphenyl)phosphino group, and an additional trifluoromethylphenyl moiety. The trifluoromethyl groups enhance electron-withdrawing properties and lipophilicity, while the bulky tert-butyl group contributes to steric hindrance, making it suitable for asymmetric catalysis .

The compound’s molecular formula is C₂₈H₂₃F₉NOP, with a molar mass of 591.45 g/mol. Predicted properties include a boiling point of 514.4±50.0 °C and a pKa of 3.75±0.70, indicating moderate acidity . Storage at 2–8°C ensures stability, critical for maintaining its enantiomeric purity .

Properties

IUPAC Name

[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23F9NOP/c1-25(2,3)23-15-39-24(38-23)21-14-18(28(35,36)37)8-13-22(21)40(19-9-4-16(5-10-19)26(29,30)31)20-11-6-17(7-12-20)27(32,33)34/h4-14,23H,15H2,1-3H3/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQFFQBQQIDYQG-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=C(C=CC(=C2)C(F)(F)F)P(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=N1)C2=C(C=CC(=C2)C(F)(F)F)P(C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23F9NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4R)-2-[2-[Bis[4-(trifluoromethyl)phenyl]phosphino]-5-(trifluoromethyl)phenyl]-4-(1,1-dimethylethyl)-4,5-dihydrooxazole is a phosphine ligand that has garnered attention for its potential biological activities. This article reviews the synthesis, structural properties, and biological activities of this compound, focusing on its antimicrobial properties and potential applications in medicinal chemistry.

Structural Overview

The compound is characterized by a complex structure featuring:

  • Phosphine Groups : Two bis(trifluoromethyl)phenyl phosphino groups that enhance its reactivity and biological profile.
  • Oxazole Ring : A 4,5-dihydrooxazole moiety that contributes to its stability and interaction with biological targets.
  • Trifluoromethyl Substituents : These groups are known to improve pharmacokinetic properties and increase lipophilicity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the introduction of trifluoromethyl groups and the formation of the oxazole ring. The detailed synthetic pathway can be referenced from various chemical databases and publications that describe similar phosphine ligands.

Cytotoxicity Studies

Cytotoxicity assays have been performed on related compounds to assess their safety profiles. For instance:

  • IC50 Values : Some derivatives exhibited IC50 values around 7–9 µg/mL against various cancer cell lines, indicating a moderate level of cytotoxicity that warrants further investigation .

Study 1: Antimicrobial Efficacy

A study published in Molecules examined the antimicrobial efficacy of trifluoromethyl-substituted pyrazole derivatives, which share structural similarities with our compound. The findings revealed:

  • Efficacy Against Biofilms : Compounds demonstrated potent activity against S. aureus biofilms with MBEC values as low as 1 µg/mL.
  • Comparative Analysis : The study compared these compounds with traditional antibiotics, highlighting their potential as alternative therapeutic agents .

Study 2: Structure-Activity Relationship (SAR)

Another research article focused on the structure-activity relationship of trifluoromethyl-substituted compounds. Key takeaways included:

  • Importance of Substituents : The presence of trifluoromethyl groups significantly enhanced antimicrobial activity.
  • Optimal Configuration : Certain configurations were found to be more effective in inhibiting bacterial growth than others, suggesting a need for careful design in future synthesis .

Comparison with Similar Compounds

Table 1: Stereoisomer Comparison

Property (4R)-Configuration (4S)-Configuration
CAS Number Not explicitly reported 944836-22-0
Molar Mass (g/mol) 591.45 591.45
Boiling Point (°C) 514.4±50.0 (Predicted) 514.4±50.0 (Predicted)
Storage Conditions 2–8°C (Inferred) 2–8°C

Comparison with Other Oxazole-Based Ligands

(R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

This ligand (CAS: 1192019-22-9) replaces the phosphino group with a pyridinyl moiety. Key differences:

  • Electronic Effects: The pyridinyl group is less electron-withdrawing than bis(trifluoromethylphenyl)phosphino, reducing Lewis basicity. This impacts catalytic activity in metal-mediated reactions.
  • Steric Profile : The absence of bulky tert-butyl and trifluoromethylphenyl groups results in lower steric hindrance, favoring substrates with smaller transition states .

(4S,5R)-2-[2-({2-[(4S,5R)-4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}(phenyl)phosphanyl)phenyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole

This bis-oxazole ligand (CAS: 2757082-81-6) incorporates dual oxazole rings linked by a phosphanyl group. Comparisons include:

  • Applications : Such ligands are used in C–C bond-forming reactions, where the R-configuration compound’s simpler structure may offer synthetic versatility .

Table 2: Ligand Comparison

Ligand Feature R-Configuration Compound (R)-Pyridinyl Oxazole Bis-Oxazole Ligand
Key Substituent Bis(trifluoromethylphenyl)phosphino Pyridinyl Dual oxazole rings
Molar Mass (g/mol) 591.45 ~350 (Inferred) 732.8 (C₄₈H₃₇N₂O₂P)
Steric Bulk High (tert-butyl, CF₃) Moderate Very High

Comparison with Halogen-Substituted Analogues

Compounds 4 and 5 from –3 are isostructural chloro/bromo derivatives of thiazole-based molecules. While structurally distinct from the R-configuration compound, these analogues highlight substituent effects:

  • Intermolecular Interactions : Chloro and bromo substituents adjust crystal packing via halogen bonding, whereas trifluoromethyl groups rely on van der Waals interactions and hydrophobic effects .
  • Bioactivity : Thiazole derivatives exhibit antimicrobial activity, suggesting that the R-configuration compound’s trifluoromethyl groups could enhance bioactivity via improved membrane permeability .

Comparison with Bioactive Oxazolines

reports oxazolines with N-heterocyclic substituents showing acaricidal activity (e.g., LC₅₀ < 0.088 mg/L).

  • Trifluoromethyl Advantage: The CF₃ group’s metabolic stability and lipophilicity may enhance pesticidal efficacy compared to non-fluorinated oxazolines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-2-[2-[Bis[4-(trifluoromethyl)phenyl]phosphino]-5-(trifluoromethyl)phenyl]-4-(1,1-dimethylethyl)-4,5-dihydrooxazole
Reactant of Route 2
Reactant of Route 2
(4R)-2-[2-[Bis[4-(trifluoromethyl)phenyl]phosphino]-5-(trifluoromethyl)phenyl]-4-(1,1-dimethylethyl)-4,5-dihydrooxazole

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